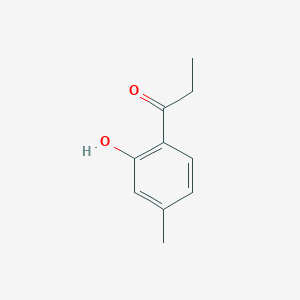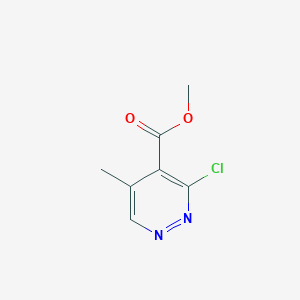
Methyl 3-chloro-5-methylpyridazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-5-methylpyridazine-4-carboxylate, also known as MCP, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development and agricultural chemistry. MCP is a pyridazine derivative that has been shown to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of Methyl 3-chloro-5-methylpyridazine-4-carboxylate is not fully understood, but it is believed to act on a range of biological pathways. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and histone deacetylases (HDACs), which are involved in cancer development. Methyl 3-chloro-5-methylpyridazine-4-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 3-chloro-5-methylpyridazine-4-carboxylate has been shown to have a range of biochemical and physiological effects. In animal studies, Methyl 3-chloro-5-methylpyridazine-4-carboxylate has been shown to reduce inflammation and pain, and to inhibit tumor growth. It has also been shown to have anti-viral properties, and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.
実験室実験の利点と制限
One advantage of using Methyl 3-chloro-5-methylpyridazine-4-carboxylate in lab experiments is its potential as a drug candidate. It has been shown to have a range of biological effects, and has been studied as a potential treatment for a variety of diseases. Another advantage is its herbicidal properties, which make it a potential alternative to traditional herbicides.
One limitation of using Methyl 3-chloro-5-methylpyridazine-4-carboxylate in lab experiments is its toxicity. It has been shown to be toxic to some animal and plant species, and care must be taken when handling the compound. Another limitation is its solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on Methyl 3-chloro-5-methylpyridazine-4-carboxylate. One area of interest is its potential as a treatment for viral infections, including HIV and hepatitis C. Another area of interest is its herbicidal properties, and its potential as an alternative to traditional herbicides. Further research is also needed to fully understand the mechanism of action of Methyl 3-chloro-5-methylpyridazine-4-carboxylate, and to explore its potential as a drug candidate for a range of diseases.
合成法
Methyl 3-chloro-5-methylpyridazine-4-carboxylate can be synthesized using a variety of methods, including the reaction of 3-chloro-5-methylpyridazine-4-carboxylic acid with methanol and thionyl chloride, or the reaction of 3-chloro-5-methylpyridazine-4-carboxylic acid with dimethyl sulfate and sodium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
Methyl 3-chloro-5-methylpyridazine-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in drug development and agricultural chemistry. In drug development, Methyl 3-chloro-5-methylpyridazine-4-carboxylate has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied as a potential treatment for a range of diseases, including cancer, rheumatoid arthritis, and viral infections such as HIV and hepatitis C.
In agricultural chemistry, Methyl 3-chloro-5-methylpyridazine-4-carboxylate has been shown to have herbicidal properties and has been studied as a potential alternative to traditional herbicides. It has been shown to be effective against a range of weeds, including broadleaf weeds and grasses.
特性
IUPAC Name |
methyl 3-chloro-5-methylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-10-6(8)5(4)7(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMLBZCYTBOEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC(=C1C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2092300-49-5 |
Source


|
| Record name | methyl 3-chloro-5-methylpyridazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

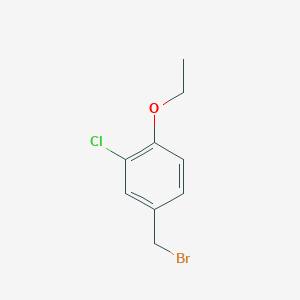
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2734084.png)
![2-(4-chlorophenoxy)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2734085.png)
![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)

![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)

![4-[[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2734091.png)

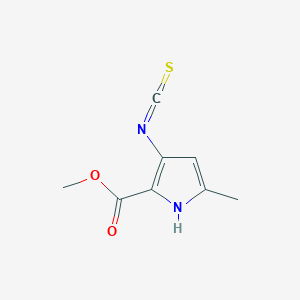
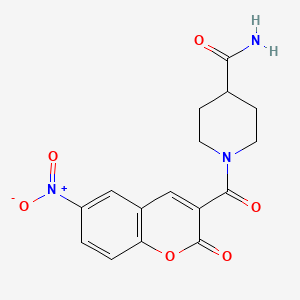
![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

